An In-depth Technical Guide to 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
An In-depth Technical Guide to 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, a versatile building block in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide robust predictions and detailed protocols.
Chemical Structure and Properties
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is an aromatic compound characterized by a benzene ring substituted with three ethyl groups and two bromomethyl groups. The strategic placement of these functional groups imparts a unique combination of steric bulk and reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures.
Chemical Structure:
Caption: Chemical structure of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| CAS Number | 190779-61-4 |
| Molecular Formula | C₁₅H₂₂Br₂ |
| Molecular Weight | 378.14 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available. Predicted to be in the range of 80-120 °C based on similar compounds. |
| Boiling Point | Not available. Predicted to be > 350 °C at atmospheric pressure. |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and THF. |
Synthesis and Experimental Protocols
A likely route to synthesize the target compound is through the controlled bromination of 1,3,5-triethyl-2,4-dimethylbenzene. An alternative, and perhaps more accessible, route could be the partial reduction of the readily available 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene.
Proposed Synthesis: Bromination of 1,3,5-triethyl-2,4-dimethylbenzene
This protocol describes the free-radical bromination of 1,3,5-triethyl-2,4-dimethylbenzene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
Caption: Proposed synthetic workflow for 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-triethyl-2,4-dimethylbenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE).
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Addition of Reagents: Add N-bromosuccinimide (2.0-2.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO, ~0.05 equivalents).
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate and can be removed by filtration. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of similar brominated aromatic compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.1-7.3 (s, 1H, Ar-H), 4.5-4.7 (s, 4H, -CH₂Br), 2.6-2.8 (q, 6H, -CH₂CH₃), 1.2-1.4 (t, 9H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 140-145 (Ar-C), 135-140 (Ar-C), 130-135 (Ar-CH), 30-35 (-CH₂Br), 23-28 (-CH₂CH₃), 14-18 (-CH₂CH₃) |
| Mass Spec. (EI) | m/z (%): 378/380/382 [M]⁺ (isotopic pattern for 2 Br), 299/301 [M-Br]⁺, 219 [M-2Br-H]⁺ |
| IR (KBr) | ν (cm⁻¹): 3050-3000 (Ar C-H), 2980-2850 (Alkyl C-H), 1600, 1450 (Ar C=C), 1210 (C-Br), 600-700 (C-Br) |
Reactivity and Applications in Drug Development
The two benzylic bromide functionalities in 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene are highly reactive towards nucleophiles, making this compound an excellent scaffold for constructing more complex molecules. The ethyl groups provide steric hindrance that can influence the regioselectivity of reactions and the conformational properties of the resulting products.
Signaling Pathway and Drug Development Logic:
In drug development, bifunctional linkers like this are crucial for creating constrained peptides or linking two molecular entities. For instance, it can be used to "staple" peptides into a specific conformation to enhance their binding affinity and stability, a technique often employed in the development of inhibitors for protein-protein interactions (PPIs).
Caption: Workflow for using 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in peptide stapling.
The reactive bromomethyl groups can readily undergo S-alkylation with the thiol groups of two cysteine residues within a peptide sequence, forming a stable thioether linkage. This covalent bridge locks the peptide into a more rigid and biologically active conformation.
Potential Applications:
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Peptide Stapling: As a rigid linker to enforce helical or cyclic conformations in peptides, enhancing their cell permeability and resistance to proteolysis.
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Linker in PROTACs and ADCs: To connect a warhead and a ligand in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The defined geometry of the linker can be crucial for optimal activity.
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Scaffold for Combinatorial Chemistry: The two reactive sites allow for the divergent synthesis of libraries of compounds for high-throughput screening.
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Material Science: As a cross-linking agent for polymers or as a building block for the synthesis of functional organic materials.
Conclusion
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is a promising but under-explored chemical entity with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. Its unique substitution pattern offers a valuable tool for the construction of sterically defined and functionally complex molecules. The synthetic protocols and predicted data presented in this guide provide a solid foundation for researchers to begin exploring the utility of this versatile compound. Further experimental validation of its properties and reactivity is warranted and will undoubtedly open up new avenues for its application.
